molecular formula C10H10O2 B8707291 3a,4,7,7a-Tetrahydro-1H-4,7-methanoindene-1,3(2H)-dione CAS No. 41426-05-5

3a,4,7,7a-Tetrahydro-1H-4,7-methanoindene-1,3(2H)-dione

Cat. No. B8707291
CAS RN: 41426-05-5
M. Wt: 162.18 g/mol
InChI Key: VBSDCIBSTOWSCP-UHFFFAOYSA-N
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Patent
US04005219

Procedure details

A solution of 4-cyclopentene-1,3-dione (5 84g; 0.06 mole) in anhydrous benzene (20ml) was treated with freshly distilled cyclopentadiene (7.3g; 0.122 mole) together with a few crystals of 2,5-di-t-butyl hydroquinone. An immediate reaction ensued with concommitant crystallisation of the product. After standing at room temperature for 3 days the title compound was filtered and recrystallised from methanol, m.p. 183° C.
Quantity
0.06 mol
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[CH:5]=[CH:4][C:3](=[O:6])[CH2:2]1.[CH:8]1[CH2:12][CH:11]=[CH:10][CH:9]=1.C(C1C=C(O)C(C(C)(C)C)=CC=1O)(C)(C)C>C1C=CC=CC=1>[CH:10]12[CH2:11][CH:12]([CH:8]=[CH:9]1)[CH:4]1[CH:5]2[C:1](=[O:7])[CH2:2][C:3]1=[O:6]

Inputs

Step One
Name
Quantity
0.06 mol
Type
reactant
Smiles
C1(CC(C=C1)=O)=O
Name
Quantity
7.3 g
Type
reactant
Smiles
C1=CC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=C(O)C=C(C(=C1)O)C(C)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An immediate reaction
CUSTOM
Type
CUSTOM
Details
ensued with concommitant crystallisation of the product
FILTRATION
Type
FILTRATION
Details
the title compound was filtered
CUSTOM
Type
CUSTOM
Details
recrystallised from methanol, m.p. 183° C.

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
Smiles
C12C3C(CC(C3C(C=C1)C2)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.